5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one
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Description
5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H18N8O2 and its molecular weight is 342.363. The purity is usually 95%.
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Mechanism of Action
Target of action
1,2,4-triazole derivatives have been studied for their potential as anticancer agents . They are believed to interact with various targets in cancer cells, including enzymes like aromatase .
Mode of action
These compounds can form hydrogen bonds with different targets, which could lead to changes in the function of these targets . The exact mode of action would depend on the specific structure of the compound and the nature of its targets.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets aromatase, it could affect the synthesis of estrogens, which are involved in the growth of certain types of cancer .
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives could vary depending on their specific structures. These compounds are able to form hydrogen bonds with different targets, which could improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines . They could potentially inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Analysis
Biochemical Properties
The compound 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one interacts with various enzymes and proteins. In particular, it has been found to bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism . The carbonyl group in the compound is also capable of forming hydrogen bonds, which can influence its interactions with other biomolecules .
Cellular Effects
In terms of cellular effects, this compound has shown promising cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . It appears to have a selective effect, showing lower cytotoxicity towards normal cells such as MRC-5 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . Molecular docking studies suggest that this compound binds in the active site of the aromatase enzyme, potentially inhibiting its activity .
Metabolic Pathways
Given its interaction with CYP-450, it is likely involved in drug metabolism pathways .
Properties
IUPAC Name |
5-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2/c24-14-4-1-11(18-14)15(25)22-7-5-21(6-8-22)12-2-3-13(20-19-12)23-10-16-9-17-23/h2-3,9-11H,1,4-8H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSAVZKNNCBOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.